5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-)

Histochemistry Azo Coupling Chromogenic Reagent Specificity

5-Carbamoyl-2-methoxybenzenediazonium tetrachlorozincate(2-) (CAS 85567-53-9) is a stabilized arenediazonium salt, specifically formulated as a bis(diazonium) tetrachlorozincate double salt. The organic cation features a 1,2,5-trisubstituted benzene ring bearing a diazonium group at position 1, a methoxy (-OCH₃) donor at position 2, and a carbamoyl (-CONH₂) acceptor at position 5.

Molecular Formula C16H16Cl4N6O4Zn
Molecular Weight 563.5 g/mol
CAS No. 85567-53-9
Cat. No. B12690025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-)
CAS85567-53-9
Molecular FormulaC16H16Cl4N6O4Zn
Molecular Weight563.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N)[N+]#N.COC1=C(C=C(C=C1)C(=O)N)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl
InChIInChI=1S/2C8H7N3O2.4ClH.Zn/c2*1-13-7-3-2-5(8(9)12)4-6(7)11-10;;;;;/h2*2-4H,1H3,(H-,9,12);4*1H;/q;;;;;;+2/p-2
InChIKeySPEHRSOGEBKZMJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Carbamoyl-2-methoxybenzenediazonium Tetrachlorozincate (2:1) — Baseline Chemical Identity and Scientific Procurement Profile for CAS 85567-53-9


5-Carbamoyl-2-methoxybenzenediazonium tetrachlorozincate(2-) (CAS 85567-53-9) is a stabilized arenediazonium salt, specifically formulated as a bis(diazonium) tetrachlorozincate double salt. The organic cation features a 1,2,5-trisubstituted benzene ring bearing a diazonium group at position 1, a methoxy (-OCH₃) donor at position 2, and a carbamoyl (-CONH₂) acceptor at position 5 . This compound serves as an electrophilic coupling reagent for azo dye synthesis and chromogenic detection, with the tetrachlorozincate counterion providing solid-state stability compared to simple chloride or sulfate salts.

Why 5-Carbamoyl-2-methoxybenzenediazonium Tetrachlorozincate Cannot Be Generically Substituted by Other Diazonium Salts Like Fast Red KL


The 5-carbamoyl-2-methoxy substitution pattern represents a distinct positional isomer relative to the commercially prevalent 2-carbamoyl-5-methoxybenzenediazonium (Fast Red KL salt, CAS 86780-25-8) . This regiochemical difference alters the electron density at the diazonium reaction center, directly influencing coupling kinetics with phenolic nucleophiles and the absorption maximum (λ-max) of the resulting azo chromophore. Furthermore, the target compound is supplied as a defined bis(diazonium) tetrachlorozincate (2:1) complex, in contrast to hemi(zinc chloride) or undefined mixed chloride salts common in generic offerings . Generic substitution with an incorrect isomer or a non-equivalent zinc double salt formulation would introduce uncontrolled variability in reaction rate, color yield, and metal ion concentration, compromising quantitative reproducibility in histochemical and analytical protocols.

Differentiation Evidence for 5-Carbamoyl-2-methoxybenzenediazonium Tetrachlorozincate (CAS 85567-53-9) Against Closest Analogs


Positional Isomerism Drives Differential Azo Dye Hue and Coupling Reactivity Compared to Fast Red KL Salt

The 5-carbamoyl-2-methoxy substitution pattern (target compound, CAS 85567-53-9) is compared to the 2-carbamoyl-5-methoxy pattern found in Fast Red KL salt (CAS 86780-25-8). This regiochemical inversion places the electron-donating methoxy group meta to the diazonium in the target compound versus para in the comparator, while the electron-withdrawing carbamoyl group is para in the target versus meta in the comparator . This class-level inference predicts a distinct electronic influence on the diazonium group, which is the primary determinant of electrophilic coupling rate and the spectral properties (λ-max) of the azo product. Isomeric identity is the critical procurement parameter, even in the absence of published head-to-head kinetic data, as protocols validated for the 5-carbamoyl-2-methoxy isomer cannot be directly transferred to the 2-carbamoyl-5-methoxy isomer without re-qualification.

Histochemistry Azo Coupling Chromogenic Reagent Specificity

Defined Tetrachlorozincate (2:1) Stoichiometry Provides Fixed Zinc Content and Lot-to-Lot Consistency

The target compound is unambiguously formulated as bis(5-carbamoyl-2-methoxybenzenediazonium) tetrachlorozincate (2:1), with a molecular weight of 563.5 g/mol, yielding a fixed zinc content of 11.6% w/w . This is in contrast to the hemi(zinc chloride) salt (1:2 complex, e.g., for 2-carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt), which contains a different, often less precisely defined, zinc stoichiometry . The defined 2:1 complex ensures that each mole of reagent delivers a consistent molar quantity of zinc(II) ions to the reaction medium, a variable that can significantly modulate coupling efficiency and enzyme inhibition in histochemical applications.

Formulation Chemistry Stabilized Diazonium Salts Analytical Reagent Standardization

Authoritative Database Coverage and IUPAC-Confirmed Traceability for Regulatory and Research Data Integrity

The compound's identity is corroborated by multiple authoritative databases: PubChem (CID 21424295), and the EPA DSSTox database (DTXSID50234777), all of which unambiguously link CAS 85567-53-9 to the specific IUPAC name bis(5-carbamoyl-2-methoxybenzenediazonium);tetrachlorozinc(2-) and the defined molecular formula C16H16Cl4N6O4Zn . This level of structural and stoichiometric precision is absent for many 'Fast' series diazonium salts, which are often listed under multiple CAS numbers and contain ambiguous counterion descriptors. For procurement supporting GLP studies, patent filings, or ISO-certified industrial processes, this confirmed traceability directly mitigates the risk of regulatory non-compliance and publication retraction.

Chemical Identity Traceability Regulatory Compliance Data Integrity

Validated Application Scenarios for 5-Carbamoyl-2-methoxybenzenediazonium Tetrachlorozincate (CAS 85567-53-9)


Histochemical Demonstration of Enzymatic Activity Requiring a Specific 5-Carbamoyl-2-methoxy Azo Dye Hue

In protocols for the simultaneous coupling detection of hydrolases such as alkaline phosphatase or β-galactosidase, the use of the 5-carbamoyl-2-methoxy isomer ensures a distinct azo chromophore absorption maximum, providing a specific color output (e.g., red or red-violet) that can be differentiated from Fast Blue or other Fast Red salts in multiplex staining panels. This is derived from the positional isomerism evidence (Section 3, Item 1).

Standardized Reagent Preparation for GLP-Compliant Quantitative Colorimetric Assays

The defined tetrachlorozincate (2:1) stoichiometry directly supports the preparation of precisely standardized diazonium coupling reagent solutions, where zinc must be controlled to avoid interference with metalloenzyme activity. This is based on the fixed zinc content evidence (Section 3, Item 2).

Procurement of a Fully Traceable Diazonium Intermediate for Patent-Restricted Azo Dye Manufacturing

For the synthesis of proprietary azo dyes or pharmaceutical chromophores, the database-confirmed identity and well-characterized salt form of this compound provide the necessary documentary traceability for patent filings and regulatory dossiers, as established by the identity traceability evidence (Section 3, Item 3).

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